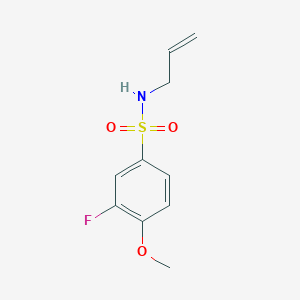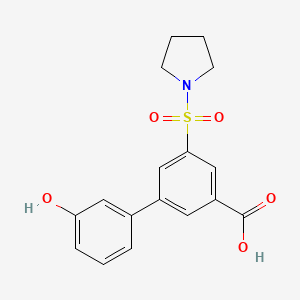
N-allyl-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-fluoro-4-methoxybenzenesulfonamide, also known as AFM13, is a small molecule drug candidate that has been developed for the treatment of cancer. This compound is a bispecific antibody that can bind to both CD30, a protein that is overexpressed in certain types of cancer cells, and CD16A, a protein that is present on the surface of natural killer cells. The binding of AFM13 to these two proteins can activate the natural killer cells to attack and kill the cancer cells.
Mechanism of Action
N-allyl-3-fluoro-4-methoxybenzenesulfonamide works by binding to both CD30 and CD16A proteins. The binding of this compound to CD30 on cancer cells can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which natural killer cells recognize and kill cancer cells. The binding of this compound to CD16A on natural killer cells can activate these cells to release cytotoxic molecules, such as perforin and granzyme, which can kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells and natural killer cells. These effects include the induction of cell death in cancer cells, the activation of natural killer cells, and the enhancement of natural killer cell-mediated killing of cancer cells. This compound has also been shown to have a favorable safety profile, with no dose-limiting toxicities observed in clinical trials.
Advantages and Limitations for Lab Experiments
N-allyl-3-fluoro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties. However, this compound also has some limitations for use in lab experiments. It is a bispecific antibody that requires specialized equipment and expertise for its production and characterization. Additionally, its mechanism of action is complex and involves multiple proteins and cell types, which can make it difficult to study in vitro.
Future Directions
There are several future directions for the development and study of N-allyl-3-fluoro-4-methoxybenzenesulfonamide. One direction is the optimization of its pharmacological properties, such as its binding affinity and specificity, to improve its efficacy and safety. Another direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the development of new bispecific antibodies that target different proteins and cell types may provide new opportunities for the treatment of cancer.
Synthesis Methods
N-allyl-3-fluoro-4-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the coupling of a sulfonamide derivative with an allyl fluoride derivative. The reaction is typically carried out in the presence of a base and a palladium catalyst. The resulting product can then be purified through various chromatographic techniques to obtain a pure sample of this compound.
Scientific Research Applications
N-allyl-3-fluoro-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and solid tumors. In preclinical studies, this compound has been shown to be effective in inducing the killing of cancer cells by natural killer cells both in vitro and in vivo. In clinical trials, this compound has demonstrated promising results in terms of safety and efficacy, with some patients achieving complete responses to the treatment.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-3-6-12-16(13,14)8-4-5-10(15-2)9(11)7-8/h3-5,7,12H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCXZWMOXLDGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)

![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![N'-{[(3,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5408123.png)
![7-methyl-2-(4-methyl-1-piperidinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5408124.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
